

solubility of 2-Methyl-1-phenylbutane-1,3-dione in common solvents

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Compound of Interest

Compound Name: 2-Methyl-1-phenylbutane-1,3-dione

Cat. No.: B1583969

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An In-Depth Technical Guide to the Solubility of **2-Methyl-1-phenylbutane-1,3-dione**

Introduction

2-Methyl-1-phenylbutane-1,3-dione (CAS No. 6668-24-2) is a diketone that serves as a valuable chemical intermediate in various synthetic applications.^[1] A fundamental understanding of its solubility in common laboratory solvents is paramount for researchers, scientists, and drug development professionals. Solubility dictates crucial parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the formulation of final products. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, its theoretical solubility profile, and robust, field-proven protocols for its experimental determination.

Section 1: Core Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.^{[2][3]}

2-Methyl-1-phenylbutane-1,3-dione possesses a hybrid structure, featuring both nonpolar and polar regions. The phenyl ring and the methyl-substituted butane backbone are nonpolar, contributing to van der Waals interactions. Conversely, the two carbonyl (ketone) groups in the 1,3-dione moiety introduce significant polarity and the capacity to act as hydrogen bond acceptors.^[4]

Furthermore, the protons on the carbon atom situated between the two carbonyl groups (the α -carbon) are acidic due to resonance stabilization of the conjugate base (enolate). This gives the molecule weak acidic character, with a predicted pKa of approximately 9.78.^[4] This acidity is a critical factor in its solubility in aqueous basic solutions.

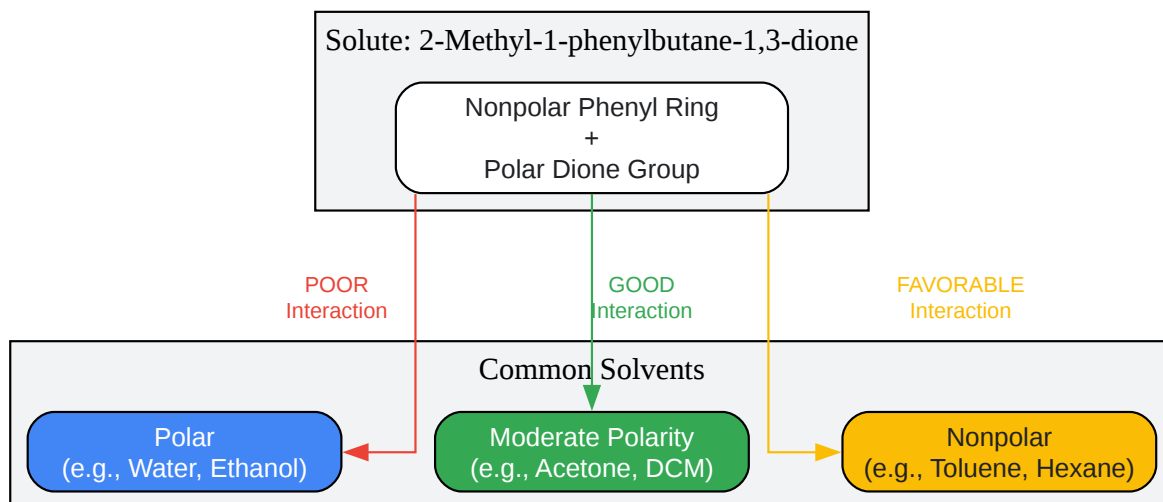
Table 1: Physicochemical Properties of **2-Methyl-1-phenylbutane-1,3-dione**

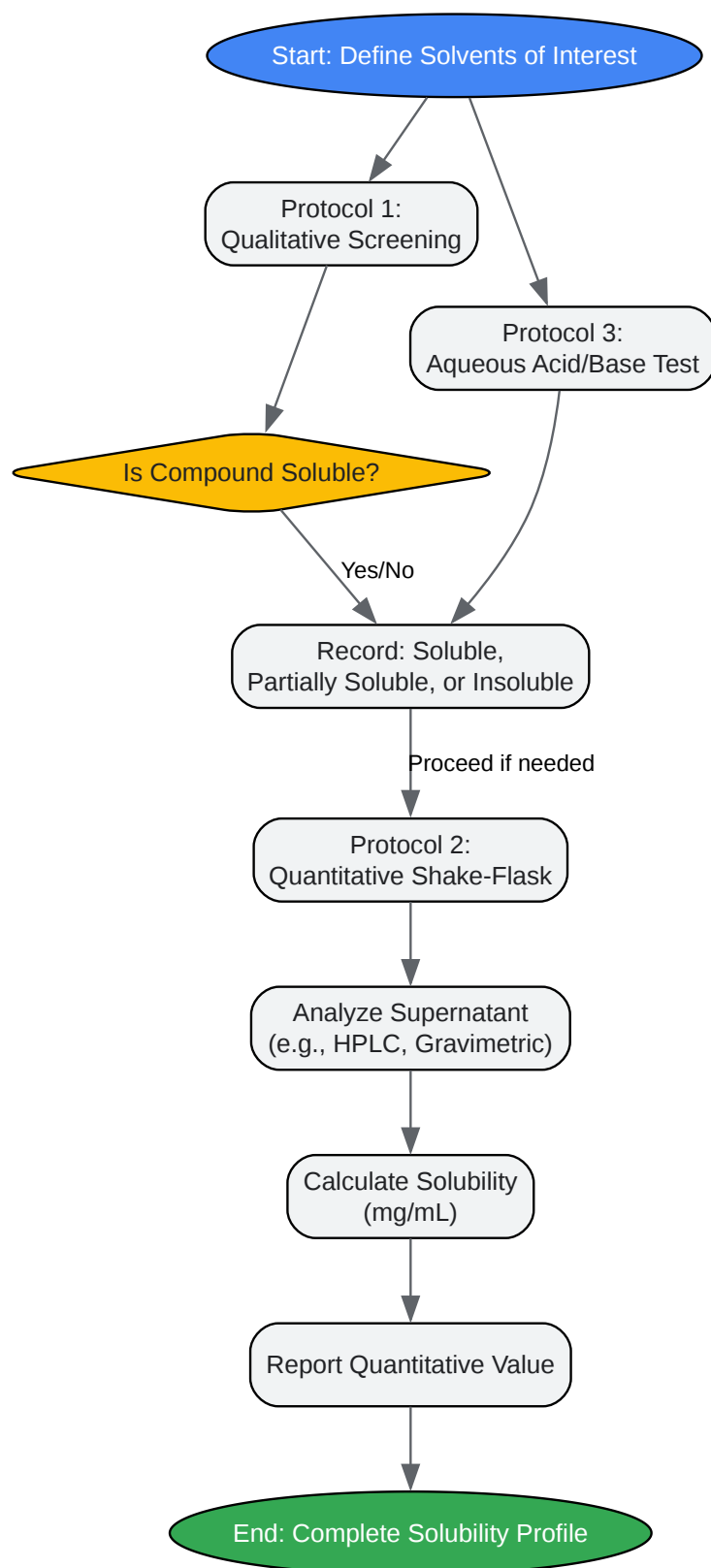
Property	Value	Source
CAS Number	6668-24-2	^[1] ^[5] ^[6]
Molecular Formula	C ₁₁ H ₁₂ O ₂	^[1] ^[6]
Molecular Weight	176.21 g/mol	^[1] ^[6]
Boiling Point	271.7 °C (at 760 Torr); 130-134 °C (at 11 Torr)	^[1] ^[5]
Topological Polar Surface Area	34.1 Å ²	^[4]

| Predicted pKa | 9.78 ± 0.26 |^[4] |

Section 2: Theoretical Solubility Profile

Based on its bifunctional nature (polar and nonpolar regions), a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in solvents of moderate polarity and in nonpolar aromatic solvents that can engage in π -stacking with the phenyl ring. Its solubility in highly polar protic solvents like water is expected to be low, but will increase significantly in aqueous bases.





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Caption: Experimental Workflow for Solubility Determination.

Protocol 1: Qualitative Solubility Assessment

This rapid method is used to quickly classify the compound's solubility in a range of solvents.

Expertise & Experience: The choice of 2 mg of solute to 200 μ L of solvent (a 10 mg/mL ratio) is a standard starting point in pharmaceutical development for classifying a compound as "soluble." Vigorous mixing is essential to break up solid aggregates and maximize the surface area for dissolution.

- **Preparation:** Dispense 2.0 ± 0.2 mg of **2-Methyl-1-phenylbutane-1,3-dione** into a small, clear glass vial (e.g., 1.5 mL HPLC vial).
- **Solvent Addition:** Add 200 μ L of the test solvent to the vial.
- **Agitation:** Cap the vial and vortex vigorously for 60 seconds.
- **Observation:** Visually inspect the solution against a contrasting background.
 - **Soluble:** The solution is completely clear with no visible solid particles.
 - **Partially Soluble:** Some solid has dissolved, but undissolved particles remain.
 - **Insoluble:** The solid material appears largely unchanged.
- **Record:** Document the results for each solvent tested.

Protocol 2: Quantitative Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility. [7] [8] **Trustworthiness:** This protocol is self-validating because it aims to create a true saturated solution at equilibrium. By adding an excess of solid, we ensure the solvent is fully saturated. The extended agitation at a constant temperature is critical to reach a stable thermodynamic state, ensuring the result is reproducible.

- **Preparation:** Add an excess amount of the compound (e.g., ~10 mg) to a vial, ensuring a significant amount of solid will remain undissolved. Record the exact weight.

- **Solvent Addition:** Add a precise volume of the solvent (e.g., 1.0 mL) to the vial.
- **Equilibration:** Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This extended time ensures equilibrium is reached.
- **Phase Separation:** Allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
- **Sample Collection:** Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter tip (e.g., a 0.22 µm syringe filter) to avoid transferring any solid particles.
- **Analysis:** Quantify the concentration of the dissolved compound in the supernatant. Common methods include:
 - **Gravimetric Analysis:** Evaporate the solvent from a known volume of the supernatant and weigh the residual solid.
 - **Spectroscopic Analysis:** If the compound has a chromophore, use UV-Vis spectroscopy to determine the concentration against a standard curve.
 - **Chromatographic Analysis:** Use a validated HPLC or GC method to determine the concentration against a standard curve. This is the most accurate and widely used method.
- **Calculation:** Express the solubility in units such as mg/mL or mol/L.

Protocol 3: Acid-Base Solubility Test

This test confirms the acidic nature of the compound. [9][10]

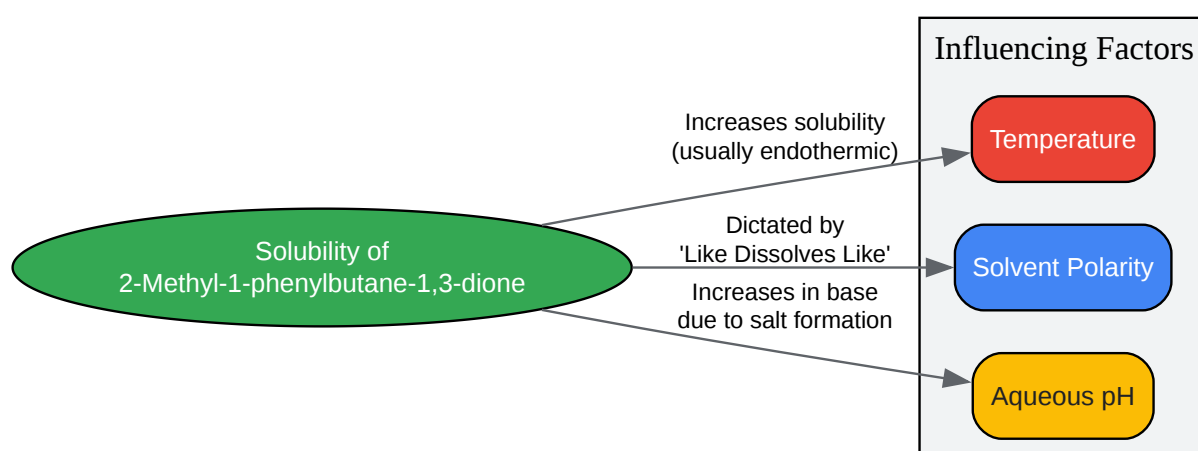
- **Baseline:** Perform the qualitative solubility test (Protocol 1) in deionized water. The compound should be insoluble.
- **Base Test:** In a separate vial, test the solubility in a 5% w/v sodium hydroxide (NaOH) solution. The compound is expected to dissolve due to the formation of the sodium enolate

salt.

- Acid Test: In a third vial, test the solubility in a 5% v/v hydrochloric acid (HCl) solution. The compound should remain insoluble.

Section 4: Key Factors Influencing Solubility

Several physical parameters can be modulated to influence the solubility of **2-Methyl-1-phenylbutane-1,3-dione**. [11]



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Caption: Key Factors Influencing Solubility.

- Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases as the temperature rises. [12][13] This is because the additional thermal energy helps overcome the lattice energy of the solid and the intermolecular forces in the solvent. Applying heat can be an effective strategy to dissolve this compound for reactions or recrystallizations.
- Solvent Polarity: As detailed in Section 2, the choice of solvent is the most critical factor. A solvent that can accommodate both the nonpolar phenyl group and the polar dione functionality, such as dichloromethane or ethyl acetate, will be most effective.

- pH (Aqueous Systems): The solubility of this compound in aqueous media is negligible at neutral or acidic pH. However, in basic solutions ($\text{pH} > \text{pKa}$), it will deprotonate to form an enolate anion. This ionic species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility. This principle is fundamental for extraction and purification processes.

Conclusion

2-Methyl-1-phenylbutane-1,3-dione exhibits a nuanced solubility profile governed by its hybrid polar and nonpolar structural features. It is predicted to be highly soluble in moderately polar aprotic solvents and aromatic solvents, moderately soluble in alcohols, and largely insoluble in water. Its weak acidity allows for a significant increase in aqueous solubility under basic conditions. The experimental protocols outlined in this guide provide a robust framework for both rapid qualitative screening and precise quantitative determination, empowering researchers to effectively utilize this versatile chemical intermediate in their work.

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